![molecular formula C18H13ClN4O3 B12120304 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- CAS No. 1017473-67-4](/img/structure/B12120304.png)
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- is a complex organic compound that belongs to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- typically involves a multi-step process. One common method is the cycloaddition reaction, where azides react with alkynes in the presence of a copper catalyst to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of copper-on-charcoal as a heterogeneous catalyst in continuous flow conditions has been reported to yield high purity products with minimal by-products .
Analyse Chemischer Reaktionen
Types of Reactions
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzisoxazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives with altered functional groups .
Wissenschaftliche Forschungsanwendungen
1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound’s unique structure makes it suitable for use in organic electronics and as a building block for advanced materials.
Biological Research: It serves as a probe in biochemical studies to understand enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with biological targets, enhancing its binding affinity. Additionally, the benzisoxazole moiety can interact with enzymes and receptors, modulating their activity . These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1H-1,2,4-Triazol-1-essigsäure: Diese Verbindung teilt eine ähnliche Triazolringstruktur, unterscheidet sich jedoch in ihrem Substitutionsschema.
5-Amino-1H-1,2,4-triazol-3-carbohydrazid: Ein weiteres Triazolderivat mit unterschiedlichen funktionellen Gruppen und Anwendungen.
Einzigartigkeit
1H-1,2,3-Triazol-4-essigsäure, 1-[3-(4-Chlorphenyl)-2,1-benzisoxazol-5-yl]-5-methyl-, ist einzigartig aufgrund seiner Kombination des Triazolrings mit dem Benzisoxazol-Teil. Dieses Strukturmerkmal verleiht spezifische chemische und biologische Eigenschaften, die in anderen Triazolderivaten nicht beobachtet werden .
Eigenschaften
CAS-Nummer |
1017473-67-4 |
|---|---|
Molekularformel |
C18H13ClN4O3 |
Molekulargewicht |
368.8 g/mol |
IUPAC-Name |
2-[1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyltriazol-4-yl]acetic acid |
InChI |
InChI=1S/C18H13ClN4O3/c1-10-16(9-17(24)25)20-22-23(10)13-6-7-15-14(8-13)18(26-21-15)11-2-4-12(19)5-3-11/h2-8H,9H2,1H3,(H,24,25) |
InChI-Schlüssel |
OQQWSRKZNHHGAB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


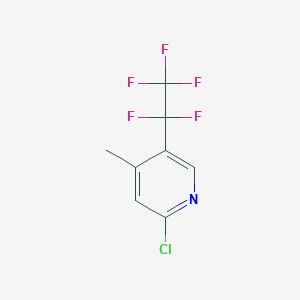
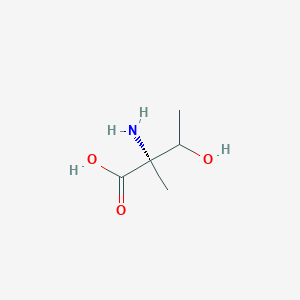
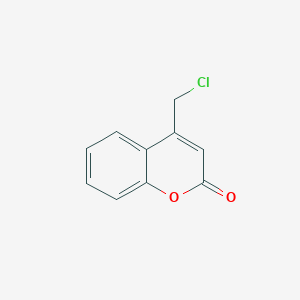
![N-(4-ethoxyphenyl)-2-(6-oxobenzo[c]chromen-3-yloxy)acetamide](/img/structure/B12120246.png)
![Carbamothioic acid, N-(2,3-dihydro-1,1-dioxido-3-thienyl)-, O-[4-[[(2,3-dihydro-1,1-dioxido-3-thienyl)amino]thioxomethoxy]butyl] ester](/img/structure/B12120254.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-bromobenzamide](/img/structure/B12120262.png)
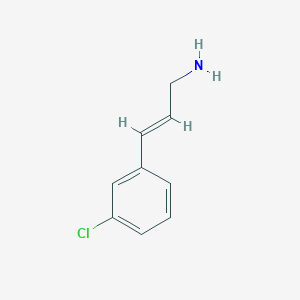

![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![[1-[(2-chlorophenyl)methyl]indol-3-yl] carbamimidothioate](/img/structure/B12120291.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)
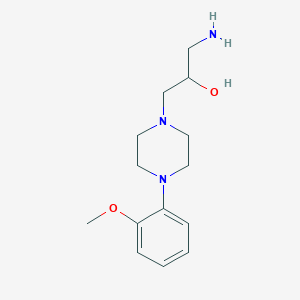
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)
